Ofloxacin

描述

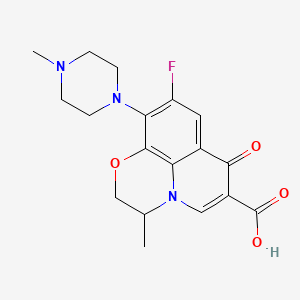

Structure

3D Structure

属性

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDSWSVVBLHKDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118120-51-7 (hydrochloride) | |

| Record name | Ofloxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3041085 | |

| Record name | Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in aqueous solutions with pH between 2 and 5. Sparingly to slightly soluble in aqueous solutions with pH 7 (solubility falls to 4 mg/mL) and freely soluble in aqueous solutions with pH above 9., 1.44e+00 g/L | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Off-white to pale yellow crystalline powder, Colorless needles from ethanol | |

CAS No. |

82419-36-1, 83380-47-6 | |

| Record name | Ofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82419-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofloxacin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082419361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4P49JAZ9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250-257 °C (decomposes), 250 - 257 °C | |

| Record name | Ofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01165 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ofloxacin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8030 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ofloxacin's Inhibition of Topoisomerase IV in E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic, effectively targets and inhibits bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV.[1][2] In Escherichia coli, the inhibition of topoisomerase IV is a critical component of this compound's bactericidal activity. This technical guide provides an in-depth examination of the molecular mechanism of this compound's interaction with E. coli topoisomerase IV, detailed experimental protocols for assessing this inhibition, and a summary of available quantitative data.

Introduction: The Role of Topoisomerase IV in E. coli

Topoisomerase IV is an essential enzyme in bacteria, responsible for decatenating, or unlinking, newly replicated daughter chromosomes.[3] This process is vital for proper chromosome segregation during cell division. The enzyme is a heterotetramer composed of two ParC and two ParE subunits (ParC₂E₂).[3] Topoisomerase IV functions by creating a transient double-strand break in one DNA segment, passing another segment through the break, and then resealing the break. This ATP-dependent reaction alters the DNA's linking number in steps of two.

Mechanism of this compound Inhibition

This compound, like other quinolone antibiotics, exerts its antibacterial effect not by directly inhibiting the catalytic activity of topoisomerase IV, but by trapping the enzyme-DNA complex in a state where the DNA is cleaved.[4] This stabilized ternary complex of this compound-topoisomerase IV-DNA prevents the re-ligation of the broken DNA strands.[4] The accumulation of these cleavage complexes throughout the bacterial chromosome leads to double-strand DNA breaks, which, if not repaired, are lethal to the cell.[5] This mechanism effectively converts the essential enzyme into a cellular poison.

The interaction is mediated by the binding of this compound to the complex formed between topoisomerase IV and the DNA. Specifically, quinolones intercalate into the cleaved DNA at the interface with the enzyme.[3] This binding stabilizes the cleavage complex, physically obstructing the DNA re-ligation step. The bactericidal effect is a direct consequence of these stalled complexes, which interfere with DNA replication and repair processes.

Signaling Pathway of this compound Inhibition

Caption: Mechanism of this compound-mediated inhibition of Topoisomerase IV.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound against E. coli topoisomerase IV can be quantified by determining its 50% inhibitory concentration (IC₅₀). While specific IC₅₀ values for this compound against E. coli topoisomerase IV are not consistently reported across the literature, data for its optically active isomer, levthis compound (B1675101), and other fluoroquinolones provide valuable comparative insights. For instance, the IC₅₀ of levthis compound against Enterococcus faecalis topoisomerase IV has been reported.[6] It is important to note that IC₅₀ values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.

| Compound | Target Enzyme | Bacterial Species | Assay Type | IC₅₀ (µg/mL) | Reference |

| Levthis compound | Topoisomerase IV | Enterococcus faecalis | Decatenation | 8.49 | [6] |

| Ciprthis compound | Topoisomerase IV | Enterococcus faecalis | Decatenation | 9.30 | [6] |

| This compound | DNA Gyrase | Escherichia coli | Supercoiling | 0.98 | [7] |

| (-)-Ofloxacin (Levthis compound) | DNA Gyrase | Escherichia coli | Supercoiling | 0.78 | [7] |

| (+)-Ofloxacin | DNA Gyrase | Escherichia coli | Supercoiling | 7.24 | [7] |

Note: The table includes values for this compound against DNA gyrase and for other quinolones against topoisomerase IV to provide context due to the limited availability of specific IC₅₀ data for this compound against E. coli topoisomerase IV in the reviewed literature.

Experimental Protocols

The inhibitory effect of this compound on E. coli topoisomerase IV can be assessed through several key in vitro assays: decatenation, relaxation, and cleavage assays.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated kinetoplast DNA (kDNA) into individual minicircles. The inhibition of this activity by this compound is then quantified.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing kDNA (e.g., 200 ng), purified E. coli topoisomerase IV (e.g., 1 unit), and assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 50 µg/mL albumin).

-

Inhibitor Addition: Add varying concentrations of this compound (or a solvent control, typically DMSO) to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reactions by adding a stop buffer containing SDS and proteinase K.

-

Agarose (B213101) Gel Electrophoresis: Separate the reaction products on a 1% agarose gel. Decatenated minicircles will migrate into the gel, while the large catenated kDNA network will remain in the well.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The amount of decatenated product is quantified to determine the IC₅₀ value of this compound.

Topoisomerase IV Relaxation Assay

This assay assesses the ability of topoisomerase IV to relax supercoiled plasmid DNA.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), purified E. coli topoisomerase IV, and an appropriate assay buffer.

-

Inhibitor Addition: Add serial dilutions of this compound to the reactions.

-

Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reactions, for example, by adding a chloroform/isoamyl alcohol mixture followed by a stop buffer.

-

Agarose Gel Electrophoresis: Analyze the DNA topology by electrophoresis on a 1% agarose gel. Relaxed and supercoiled DNA will migrate at different rates.

-

Data Analysis: Quantify the percentage of relaxed DNA at each this compound concentration to calculate the IC₅₀.

This compound-Induced Topoisomerase IV Cleavage Assay

This assay directly measures the formation of the ternary cleavage complex stabilized by this compound.

Methodology:

-

Reaction Setup: Combine supercoiled plasmid DNA, purified E. coli topoisomerase IV, and assay buffer.

-

This compound Addition: Add this compound at various concentrations.

-

Incubation: Incubate at 37°C to allow for complex formation.

-

Complex Trapping: Add SDS to a final concentration of 1% and proteinase K to denature the enzyme and trap it covalently bound to the DNA at the cleavage site.

-

Agarose Gel Electrophoresis: Separate the DNA products on an agarose gel. The formation of a linear DNA band indicates a double-strand break and thus a stabilized cleavage complex.

-

Quantification: The intensity of the linear DNA band is quantified to determine the concentration of this compound required to induce 50% DNA cleavage.

Experimental Workflow for Inhibition Assays

Caption: General experimental workflow for assessing this compound inhibition.

Conclusion

This compound is a potent inhibitor of E. coli topoisomerase IV, a crucial enzyme for bacterial viability. Its mechanism of action involves the stabilization of a toxic enzyme-DNA cleavage complex, leading to double-strand DNA breaks and subsequent cell death. The in vitro assays described herein—decatenation, relaxation, and cleavage—provide robust methods for quantifying the inhibitory activity of this compound and other potential topoisomerase IV inhibitors. Further research to elucidate the precise kinetics and structural basis of the this compound-topoisomerase IV-DNA ternary complex will be invaluable for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of DNA gyrase by optically active this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of ofloxacin for drug delivery research

An In-depth Technical Guide to the Physicochemical Properties of Ofloxacin (B1677185) for Drug Delivery Research

Introduction

This compound is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. Its efficacy in treating a wide range of bacterial infections is intrinsically linked to its physicochemical properties, which govern its behavior in biological systems and its suitability for various drug delivery formulations. For researchers and scientists in drug development, a thorough understanding of these properties is paramount for designing effective and stable delivery systems that can enhance therapeutic outcomes. This guide provides a detailed overview of this compound's core physicochemical characteristics, the experimental protocols for their determination, and the interplay between these properties and drug delivery considerations.

Core Physicochemical Properties of this compound

The fundamental physicochemical data for this compound are summarized in the table below. These values are critical for predicting its solubility, permeability, and interaction with excipients in pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₀FN₃O₄ |

| Molecular Weight | 361.37 g/mol |

| Melting Point | 260-265 °C |

| pKa | pKa₁: 5.97 (carboxyl group)pKa₂: 8.22 (piperazinyl group) |

| LogP (Octanol/Water) | -0.36 |

| Aqueous Solubility | 3.4 mg/mL (at 25°C) |

| Appearance | Off-white to pale yellow crystalline powder |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following sections detail the standard methodologies for two key parameters: pKa and LogP.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) dictates the degree of ionization of a drug at a given pH, which in turn influences its solubility, absorption, and interaction with biological membranes.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve this compound in a solvent system, often a co-solvent mixture like methanol/water, to ensure complete dissolution. The initial concentration is typically in the range of 0.01 M.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the this compound solution in a thermostated beaker at a constant temperature (e.g., 25 ± 0.5 °C) and immerse the calibrated pH electrode.

-

Titration Process: Add a standardized titrant, such as 0.1 M NaOH, in small, precise increments (e.g., 0.1 mL) to the this compound solution while stirring continuously.

-

Data Acquisition: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points on the curve. These points can be determined from the first derivative of the titration curve.

Determination of LogP by the Shake-Flask Method

The logarithm of the partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical predictor of a drug's ability to permeate lipidic barriers like the gastrointestinal mucosa and the blood-brain barrier.

Methodology:

-

Phase Preparation: Prepare a mutually saturated system of n-octanol and purified water (or a relevant buffer, e.g., phosphate (B84403) buffer at pH 7.4). This is achieved by vigorously mixing equal volumes of the two solvents and allowing them to separate for at least 24 hours.

-

Partitioning: Dissolve a known amount of this compound in the aqueous phase to create a stock solution. Add a precise volume of this solution to an equal volume of the pre-saturated n-octanol in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that the partitioning of this compound between the two phases reaches equilibrium.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and n-octanol layers.

-

Concentration Analysis: Carefully sample both phases and determine the concentration of this compound in each using a validated analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to this compound drug delivery research.

Caption: Experimental workflow for the determination of this compound pKa via potentiometric titration.

Caption: Logical relationships between this compound's properties and drug delivery aspects.

Ofloxacin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Core Structural Features and Their Impact on Antibacterial Potency

Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, has long been a critical tool in the management of a wide spectrum of bacterial infections.[1][2] Its efficacy stems from a well-defined mechanism of action and a chemical scaffold amenable to modifications that can significantly alter its antibacterial properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals engaged in the design of novel antibacterial agents.

Core Structure and Mechanism of Action

This compound is a synthetic, broad-spectrum antibacterial agent that exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[3][4] By targeting these topoisomerases, this compound and other fluoroquinolones induce the formation of stabilized enzyme-DNA complexes, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[3][4]

The core structure of this compound is a tricyclic pyridobenzoxazine ring system, which distinguishes it from other quinolones and contributes to its pharmacokinetic profile.[1] Key structural features that are critical for its antibacterial activity and have been the focus of extensive SAR studies include the N-1 substituent, the C-3 carboxylic acid, the C-6 fluorine atom, the C-7 piperazinyl moiety, and the C-8 position.

Key Structure-Activity Relationships

The N-1 Position: Modulating Potency and Spectrum

The substituent at the N-1 position of the quinolone ring plays a pivotal role in determining the overall potency and spectrum of activity. In this compound, the fusion of an ethyl group from the N-1 position to the C-8 position forms the oxazine (B8389632) ring.[7] This ring fusion enhances its activity.[7] Generally, small alkyl groups at the N-1 position are favorable for activity, with a cyclopropyl (B3062369) group, as seen in ciprthis compound, often conferring greater potency than an ethyl group.[7]

The C-3 Carboxylic Acid: Essential for Target Binding

The carboxylic acid group at the C-3 position is a critical pharmacophore for all quinolone antibiotics. It is directly involved in the binding of the drug to the DNA-gyrase complex.[2] Esterification or replacement of this group with other functionalities typically leads to a significant reduction or complete loss of antibacterial activity.[2][8] Therefore, this position is generally considered intolerant to modification, although prodrug strategies involving esterification have been explored.[9]

The C-6 Fluoro Group: A Key to Potency

The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is essential for potent antibacterial activity.[10] This substitution significantly enhances the inhibition of DNA gyrase and improves the overall antibacterial potency by several folds compared to non-fluorinated analogs.[10]

The C-7 Piperazinyl Ring: Influencing Spectrum and Potency

The substituent at the C-7 position is a major determinant of the antibacterial spectrum and potency. This compound features a 4-methyl-1-piperazinyl group at this position, which contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7] Modifications to the piperazinyl ring, such as the introduction of different substituents, have been extensively explored to modulate the activity spectrum and overcome resistance.[11] For instance, the presence of a piperazine (B1678402) ring at the seventh position is known to extend activity against Gram-negative bacteria.[7]

The C-8 Position: Fine-Tuning Activity

Modifications at the C-8 position can influence the antibacterial activity. In this compound, this position is part of the fused oxazine ring.[7] In other fluoroquinolones, the introduction of a fluorine atom at C-8 can increase activity.[7]

Stereochemistry: The Importance of the S-(-)-Isomer

This compound is a racemic mixture of two enantiomers, the S-(-)-isomer (levthis compound) and the R-(+)-isomer. The antibacterial activity resides almost entirely in the S-(-)-isomer, which is reported to be 8 to 128 times more potent than the R-(+)-isomer.[2][12][13] This significant difference in activity is attributed to the stereospecific interaction with the DNA gyrase-DNA complex, with the S-(-)-isomer exhibiting a much higher binding affinity.[13]

Quantitative Data on Antibacterial Activity

The antibacterial efficacy of this compound and its analogs is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC). The following table summarizes the MIC values for this compound against a range of common bacterial pathogens.

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 0.03 - 0.06[9] |

| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5[9] |

| Pseudomonas aeruginosa | ATCC 27853 | 1.0 - 4.0[9] |

| Methicillin-Resistant S. aureus (MRSA) | Clinical Isolates | 0.09 - 0.78[9] |

| Pseudomonas aeruginosa | Clinical Isolates | 0.78 - 6.25[14] |

| Staphylococcus aureus | Clinical Isolates | 0.19 - 1.56[14] |

| Coagulase-negative staphylococci | Clinical Isolates | 0.19 - 1.56[14] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC is the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (37°C)

-

Micropipettes and sterile tips

-

This compound or analog stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO)[9]

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound.[9]

-

Plate Preparation: Add 100 µL of CAMHB to all wells of a 96-well plate.[9]

-

Serial Dilution: Create a two-fold serial dilution of the test compound directly in the microtiter plate.[9]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[9]

-

Inoculation: Add the prepared inoculum to the wells containing the serially diluted compound.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).[9]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves the direct inhibition of bacterial enzymes, and as such, it does not directly interact with complex host signaling pathways. The primary "pathway" is the disruption of DNA replication and repair.

Caption: Mechanism of action of this compound.

The following diagram illustrates a typical workflow for the synthesis and evaluation of new this compound analogs.

Caption: Workflow for this compound SAR studies.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antibacterial activities of optically active this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Investigations on this compound: antibacterial activity and influence on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacokinetics and Pharmacodynamics of Ofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic. This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2][3][4][5][6] This document details key in vitro methodologies, presents quantitative data from various studies, and visualizes complex biological and experimental processes to support research and development in antimicrobial chemotherapy.

This compound Pharmacokinetics and Pharmacodynamics: Quantitative Data

The in vitro activity of this compound is primarily assessed by its minimum inhibitory concentration (MIC) and the rate at which it kills bacteria, often determined through time-kill curve analysis.[2][7][8] These parameters are crucial for predicting the clinical efficacy of different dosing regimens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | 0.03 - 0.06 | [9] |

| Staphylococcus aureus | ATCC 29213 | 0.12 - 0.5 | [9] |

| Pseudomonas aeruginosa | ATCC 27853 | 1.0 - 4.0 | [9] |

| Enterococcus faecalis | ATCC 29212 | 1.0 - 4.0 | [9] |

| Staphylococcus aureus | MSSA 1199 | ≤0.49 | [10][11] |

| Staphylococcus aureus | MRSA 494 | ≤0.49 | [10][11] |

| Bacteroides fragilis | 4 | [12] | |

| Streptococcus pyogenes | 0.5 (90% inhibited) | [12] | |

| Members of Enterobacteriaceae | ≤1 (90% inhibited) | [12] |

Table 2: Time-Kill Kinetics of this compound

| Bacterial Species | This compound Concentration | Time to 99.9% Kill | Reference |

| Pseudomonas aeruginosa | 1.0 x MIC | 30 minutes | [7] |

| Staphylococcus aureus | 1.0 x MIC | 30 minutes | [7] |

| Staphylococcus epidermidis | 1.0 x MIC | 90 minutes | [7] |

| Serratia marcescens | 1.0 x MIC | 90 minutes | [7] |

| Staphylococcus aureus (MSSA 1199) | 400 mg q24h simulated dose | 12.5 hours | [10][11] |

| Staphylococcus aureus (MRSA 494) | 400 mg q24h simulated dose | 13.8 hours | [10][11] |

Key Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to assessing the in vitro activity of this compound. The two most common methods are the Minimum Inhibitory Concentration (MIC) assay and the time-kill curve analysis.[2]

Minimum Inhibitory Concentration (MIC) Assay Protocol

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][13] The broth microdilution method is a standard procedure for determining the MIC of this compound.[13][14]

1. Preparation of Materials:

-

96-well microtiter plates.[2]

-

Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).[2][14]

-

This compound stock solution.

2. Serial Dilution:

-

A two-fold serial dilution of this compound is performed in the microtiter plate wells using the growth medium to create a range of concentrations.[2]

3. Inoculation:

-

Each well is inoculated with a standardized suspension of the test microorganism.[2]

4. Incubation:

-

The microtiter plate is incubated at 37°C for 18-24 hours.[2]

5. Determination of MIC:

-

Following incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.[2]

Time-Kill Curve Analysis Protocol

Time-kill curve assays provide detailed information on the rate and extent of microbial killing over time, characterizing an agent as bactericidal or bacteriostatic.[15] A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL from the initial inoculum.[15]

1. Preparation of Materials:

-

Sterile culture tubes or flasks.

-

CAMHB.[15]

-

Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).[15]

-

This compound solutions at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).[7][8]

2. Inoculation and Incubation:

-

The bacterial suspension is added to each tube containing the different this compound concentrations and a growth control tube without the antibiotic.

-

The tubes are incubated at 37°C.[15]

3. Viability Counts:

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each tube.[8]

-

Serial dilutions of the aliquots are plated on appropriate agar (B569324) plates.

-

The plates are incubated, and the number of colonies is counted to determine the CFU/mL at each time point.[15]

4. Data Analysis:

-

The log10 CFU/mL is plotted against time for each this compound concentration to generate the time-kill curves.[15]

Visualizing this compound's Mechanisms and In Vitro Models

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts related to this compound's pharmacodynamics and the experimental workflows used to study them.

Mechanism of Action of this compound

This compound targets two essential bacterial enzymes, DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and ultimately, cell death.[1][3][4][5][6]

Caption: this compound's mechanism of action targeting bacterial DNA gyrase and topoisomerase IV.

Mechanisms of Resistance to this compound

Bacterial resistance to this compound can develop through several mechanisms, primarily through mutations in the target enzymes or through altered drug permeation.[16][17]

Caption: Key mechanisms of bacterial resistance to this compound.

In Vitro Pharmacodynamic Model Workflow

In vitro infection models are used to simulate the pharmacokinetic profile of a drug in the human body and assess its pharmacodynamic effects on a bacterial population over time.[10][11][18][19][20]

Caption: A generalized workflow for an in vitro pharmacodynamic infection model.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. In vitro pharmacodynamics of this compound and ciprthis compound against common ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of Ciprthis compound, Levthis compound, and this compound on Pseudomonas aeruginosa: A case control study with time kill curve analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound susceptibility testing quality control parameters for microdilution and disk diffusion, and confirmation of disk diffusion interpretive criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Pharmacodynamics of levthis compound, this compound, and ciprthis compound, alone and in combination with rifampin, against methicillin-susceptible and -resistant Staphylococcus aureus in an in vitro infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro activity of S-ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Development of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel in vitro pharmacodynamic model simulating this compound pharmacokinetics in the treatment of Pseudomonas aeruginosa biofilm-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. journals.asm.org [journals.asm.org]

Ofloxacin in Bacteria: A Technical Guide to Uptake and Efflux Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185), a broad-spectrum fluoroquinolone antibiotic, is a critical tool in combating bacterial infections. Its efficacy is contingent on its ability to penetrate the bacterial cell envelope and accumulate at its intracellular targets, primarily DNA gyrase and topoisomerase IV.[1][2] However, bacteria have evolved sophisticated mechanisms to limit this compound accumulation, leading to reduced susceptibility and the emergence of resistance. This technical guide provides an in-depth exploration of the core mechanisms governing this compound uptake and efflux in bacterial cells. We will dissect the roles of outer membrane porins in facilitating drug entry and the functions of various efflux pump superfamilies in actively expelling this compound. Furthermore, this guide details the intricate regulatory networks that modulate the expression of these transport systems and provides comprehensive protocols for key experiments to study these phenomena.

This compound Uptake: Breaching the Bacterial Defenses

The initial entry of this compound into Gram-negative bacteria is a critical first step for its antibacterial activity. This process is primarily mediated by porin channels, which are protein structures embedded in the outer membrane that allow the passive diffusion of small hydrophilic molecules.[3][4]

The Role of Porins

In Escherichia coli, porins such as OmpF and OmpC are the main gateways for fluoroquinolones like this compound.[5] The expression of these porins is tightly regulated in response to environmental cues. Downregulation of porin expression, particularly OmpF, can decrease the influx of this compound, contributing to reduced susceptibility.[6] This is a common resistance mechanism observed in clinical isolates.

This compound Efflux: The Bacterial Counter-Offensive

Once inside the cell, this compound is subject to active removal by a variety of efflux pumps. These membrane-embedded protein complexes utilize cellular energy to expel a wide range of substrates, including antibiotics, from the cytoplasm or periplasm.[7][8] Overexpression of these pumps is a major mechanism of multidrug resistance (MDR) in bacteria.[8]

Efflux Pump Superfamilies

Bacterial efflux pumps are categorized into several superfamilies based on their structure, energy source, and substrate specificity. The most clinically significant families involved in this compound efflux are:

-

Resistance-Nodulation-Division (RND) Superfamily: This is a prominent family in Gram-negative bacteria. The AcrAB-TolC system in E. coli is a well-characterized example, forming a tripartite complex that spans the inner membrane, periplasm, and outer membrane.[9][10] AcrB is the inner membrane transporter that captures substrates, AcrA is the periplasmic membrane fusion protein, and TolC is the outer membrane channel.[10] This system is a primary contributor to intrinsic and acquired resistance to this compound.[10][11]

-

Major Facilitator Superfamily (MFS): MFS transporters are found in both Gram-positive and Gram-negative bacteria and are another significant contributor to antibiotic resistance.[12]

-

ATP-Binding Cassette (ABC) Superfamily: These pumps utilize the energy from ATP hydrolysis to transport substrates across the cell membrane.[13]

-

Small Multidrug Resistance (SMR) Family: As the name suggests, these are smaller proteins that typically function as homodimers to extrude toxic compounds.[7]

-

Multidrug and Toxic Compound Extrusion (MATE) Family: These pumps are energized by a sodium ion or proton gradient and are involved in resistance to a range of cationic drugs.[14]

Regulation of this compound Transport: A Complex Network

The expression of both porins and efflux pumps is tightly controlled by a complex network of regulatory proteins, ensuring that the bacterium can adapt to the presence of antibiotics and other environmental stressors.

Global Regulators: MarA, SoxS, and Rob

In E. coli and other Enterobacteriaceae, the global transcriptional activators MarA, SoxS, and Rob play a pivotal role in the multidrug resistance phenotype.[15] These regulators can be induced by the presence of antibiotics, including this compound. Once activated, they upregulate the expression of the AcrAB-TolC efflux pump while simultaneously downregulating the expression of the OmpF porin, leading to a coordinated response that reduces intracellular this compound concentration.[6][15][16]

Two-Component Systems

Two-component systems (TCSs), consisting of a sensor kinase and a response regulator, are another crucial layer of regulation.[5][17] These systems allow bacteria to sense and respond to a wide array of environmental signals. Some TCSs have been shown to directly or indirectly regulate the expression of efflux pumps, contributing to antibiotic resistance.[18][19] For instance, the BaeSR TCS in Salmonella enterica can upregulate the MdtABC efflux pump.[17]

Below is a diagram illustrating the regulatory network controlling this compound uptake and efflux.

Caption: Regulation of this compound transport in Gram-negative bacteria.

Quantitative Data Summary

The following tables summarize quantitative data related to this compound uptake and efflux from various studies.

Table 1: Impact of Efflux Pump Deletion on this compound MIC in E. coli

| Strain | Relevant Genotype | This compound MIC (µg/mL) | Fold Change in MIC | Reference |

| Parental Strain | Wild-type | Varies | - | [9][20] |

| Mutant Strain | ΔtolC | Lower than wild-type | Varies | [9][20] |

| Mutant Strain | ΔacrB | Lower than wild-type | Varies | [10] |

Table 2: Effect of Efflux Pump Inhibitors (EPIs) on this compound MIC

| Bacterium | EPI | This compound MIC without EPI (µg/mL) | This compound MIC with EPI (µg/mL) | Fold Reduction in MIC | Reference |

| Fluoroquinolone-resistant E. coli | Piperine (100 ppm) | 16 | 4 | 4 | [8] |

| M. tuberculosis | Reserpine | Varies | Varies | 2 to 32-fold | [21] |

| M. tuberculosis | Verapamil | Varies | Varies | 2 to 32-fold | [21] |

| M. tuberculosis | CCCP | Varies | Varies | 2 to 32-fold | [21] |

Table 3: Relative Gene Expression of Efflux Pump Components in Fluoroquinolone-Resistant E. coli

| Gene | Average Expression Fold Change (Resistant vs. Susceptible) | Reference |

| acrA | 4.5 ± 2.0 | [10] |

| acrB | 4.6 ± 2.5 | [10] |

| tolC | No significant change | [10] |

| mdfA | No significant change | [10] |

| norE | No significant change | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound uptake and efflux.

Fluorescence-Based Real-Time Efflux Assay

This protocol measures the real-time extrusion of a fluorescent dye, such as ethidium (B1194527) bromide (EtBr) or Nile Red, which are substrates for many bacterial efflux pumps.[22][23][24]

Principle: Cells are first loaded with the fluorescent dye in an energy-depleted state. Upon re-energization (e.g., with glucose), active efflux pumps expel the dye, leading to a decrease in intracellular fluorescence that can be monitored in real-time.[24]

Materials:

-

Bacterial culture in mid-log phase

-

Phosphate-buffered saline (PBS)

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) or other proton motive force (PMF) uncoupler

-

Ethidium bromide (EtBr) or Nile Red stock solution

-

Glucose solution

-

Fluorometer or microplate reader with fluorescence capabilities

Procedure:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest cells by centrifugation and wash twice with PBS. Resuspend the cell pellet in PBS.

-

Energy Depletion and Dye Loading: Incubate the cell suspension with a PMF uncoupler (e.g., 100 µM CCCP) for a specified time (e.g., 10 minutes) at 37°C to de-energize the cells. Add the fluorescent dye (e.g., 2 µg/mL EtBr) and continue incubation to allow for dye accumulation.

-

Removal of Uncoupler and Excess Dye: Centrifuge the cells to pellet them, and discard the supernatant containing the uncoupler and excess extracellular dye. Wash the cell pellet with PBS to remove any remaining extracellular dye.

-

Initiation of Efflux and Measurement: Resuspend the dye-loaded cells in PBS. If testing an efflux pump inhibitor, add it at this stage. Transfer the cell suspension to a cuvette or microplate well. Initiate efflux by adding an energy source, such as glucose (to a final concentration of 25 mM). Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Plot fluorescence intensity versus time. The rate of fluorescence decrease is proportional to the efflux activity. Compare the rates between wild-type, mutant strains, and inhibitor-treated cells.

Caption: Workflow for a fluorescence-based real-time efflux assay.

Intracellular this compound Quantification by HPLC-MS/MS

This method allows for the direct and sensitive quantification of this compound concentration within bacterial cells.[1][13]

Principle: Bacterial cells are exposed to this compound, after which they are rapidly separated from the extracellular medium. The cells are then lysed, and the intracellular content is analyzed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) to specifically quantify this compound.[1]

Materials:

-

Bacterial culture

-

This compound solution of known concentration

-

Ice-cold PBS

-

Lysis buffer (e.g., containing lysozyme (B549824) and/or sonication)

-

Internal standard (e.g., another fluoroquinolone not present in the sample)

-

Acetonitrile or other protein precipitation agent

-

HPLC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Drug Exposure: Incubate a known density of bacterial cells with a specific concentration of this compound for a defined period.

-

Separation of Cells: Rapidly separate the bacterial cells from the this compound-containing medium. This can be achieved by centrifugation through a layer of silicone oil to minimize leakage of the intracellular drug.

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells to release the intracellular contents.

-

Sample Preparation: Add an internal standard to the cell lysate. Precipitate proteins using an organic solvent like acetonitrile. Centrifuge to pellet the precipitated proteins and collect the supernatant.

-

HPLC-MS/MS Analysis: Inject the supernatant into the HPLC-MS/MS system. Develop a chromatographic method to separate this compound from other cellular components. Use mass spectrometry in Multiple Reaction Monitoring (MRM) mode for specific and sensitive detection and quantification of this compound and the internal standard.

-

Quantification: Create a standard curve using known concentrations of this compound. Use the peak area ratio of this compound to the internal standard to determine the intracellular concentration of this compound from the standard curve.

Caption: Workflow for intracellular this compound quantification by HPLC-MS/MS.

Conclusion

The interplay between uptake via porins and active efflux by a multitude of pumps dictates the intracellular concentration of this compound and, consequently, its antibacterial efficacy. A thorough understanding of these mechanisms and their regulation is paramount for the development of strategies to overcome bacterial resistance. This includes the design of new fluoroquinolones that are poor substrates for efflux pumps or the co-administration of efflux pump inhibitors to potentiate the activity of existing antibiotics. The experimental protocols provided herein serve as a foundation for researchers to further investigate these critical aspects of bacterial drug resistance.

References

- 1. Robust HPLC-MS/MS method for levthis compound and ciprthis compound determination in human prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Resistance: Two-Component Regulatory Systems and Multidrug Efflux Pumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Molecular Characterization of this compound-Resistant Mycobacterium tuberculosis Strains from Russia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phytojournal.com [phytojournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Expression of Multidrug Efflux Pump Genes acrAB-tolC, mdfA, and norE in Escherichia coli Clinical Isolates as a Function of Fluoroquinolone and Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Simultaneous Determination of Ciprthis compound and this compound in Animal Tissues with the Use of Capillary Electrophoresis with Transient Pseudo-Isotachophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MarA, SoxS and Rob of Escherichia coli – Global regulators of multidrug resistance, virulence and stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression of the marA, soxS, acrB and ramA genes related to the AcrAB/TolC efflux pump in Salmonella enterica strains with and without quinolone resistance-determining regions gyrA gene mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The Two-Component System RstA/RstB Regulates Expression of Multiple Efflux Pumps and Influences Anaerobic Nitrate Respiration in Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Two-Component System RstA/RstB Regulates Expression of Multiple Efflux Pumps and Influences Anaerobic Nitrate Respiration in Pseudomonas fluorescens - ProQuest [proquest.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound resistance in Mycobacterium tuberculosis is associated with efflux pump activity independent of resistance pattern and genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. journals.asm.org [journals.asm.org]

- 23. journals.asm.org [journals.asm.org]

- 24. mdpi.com [mdpi.com]

Ofloxacin's Spectrum of Activity Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185), a synthetic fluoroquinolone, exhibits a broad spectrum of antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[1][2][3][4] While highly effective against a wide range of aerobic Gram-positive and Gram-negative bacteria, its activity against anaerobic bacteria is more varied and less potent.[5][6] This technical guide provides an in-depth investigation into the spectrum of activity of this compound against clinically significant anaerobic bacteria, presenting quantitative data, detailed experimental protocols, and visualizations of key processes.

Quantitative Assessment of this compound Activity

The in vitro activity of this compound against anaerobic bacteria is commonly determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for this compound against various anaerobic genera.

Table 1: this compound MIC Distribution for Bacteroides fragilis Group

| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Percentage Resistant |

| B. fragilis | 232 | - | - | - | 8% |

| B. thetaiotaomicron | 49 | - | - | - | 2% |

| B. ovatus | 63 | - | - | - | 31.8% |

| Other Bacteroides spp. | - | - | - | - | 27% |

Data synthesized from multiple sources indicating varied susceptibility. Over 90% of the Bacteroides fragilis group were reported as susceptible or intermediate in one study.[7] However, other studies show emerging resistance, with susceptibility as low as 27.45% in one instance.[2][8]

Table 2: this compound MIC Distribution for Clostridium Species

| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Notes |

| Clostridium spp. (general) | - | - | 8 | 2-16 | Generally considered resistant.[9][7][10] |

| C. difficile | - | - | >128 | - | High resistance reported.[11] |

| C. perfringens | 50 | - | - | - | High MICs suggesting poor efficacy.[12] |

Table 3: this compound MIC Distribution for Prevotella Species

| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Notes |

| Prevotella spp. | - | - | - | - | Activity is species-dependent.[13][14] |

| P. melaninogenica | - | - | - | - | Mostly sensitive.[14] |

| P. intermedia/nigrescens | - | - | - | - | Mostly sensitive.[14] |

| P. bivia | - | - | - | - | Resistance has been noted.[14] |

Table 4: this compound MIC Distribution for Fusobacterium Species

| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Notes |

| Fusobacterium spp. | 229 | - | - | - | 86% proved sensitive to levthis compound, a related fluoroquinolone.[14] |

| F. nucleatum | - | - | - | - | Generally susceptible.[15][16] |

| F. necrophorum | - | - | - | - | Generally susceptible.[15][16] |

| F. varium | - | - | - | - | Variable resistance observed.[15][16] |

| F. mortiferum | - | - | - | - | Variable resistance observed.[15][16] |

Table 5: this compound MIC Distribution for Peptostreptococcus Species

| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Notes |

| Peptostreptococcus spp. | - | - | - | - | Generally considered to have reduced susceptibility.[17] |

| P. anaerobius | - | - | - | - | Higher MICs compared to other species.[18] |

| P. stomatis | - | - | - | - | Lower MICs compared to P. anaerobius.[18] |

Experimental Protocols for Anaerobic Susceptibility Testing

Accurate determination of this compound's activity against anaerobic bacteria relies on standardized and meticulously executed experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these methods.[6][19][20]

Agar (B569324) Dilution Method (Reference Method)

The agar dilution method is considered the gold standard for anaerobic susceptibility testing.[1][21]

1. Preparation of Media:

- Use Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

- Prepare a series of agar plates containing doubling dilutions of this compound.

- Include a growth control plate with no antibiotic.

2. Inoculum Preparation:

- Grow the anaerobic isolate on a suitable agar plate for 24-48 hours in an anaerobic environment.

- Suspend several colonies in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

3. Inoculation:

- Using an inoculum-replicating apparatus, spot-inoculate the bacterial suspension onto the surface of the antibiotic-containing agar plates and the control plate.

4. Incubation:

- Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.

5. Interpretation:

- The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.

Broth Microdilution Method

The broth microdilution method is a more convenient alternative for testing a large number of isolates.[22][23][24][25]

1. Preparation of Reagents:

- Prepare doubling dilutions of this compound in a suitable anaerobic broth medium (e.g., supplemented Brucella broth) in 96-well microtiter plates.

- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

2. Inoculum Preparation:

- Prepare an inoculum as described for the agar dilution method, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

3. Inoculation:

- Inoculate the wells of the microtiter plate with the bacterial suspension.

4. Incubation:

- Incubate the plates in an anaerobic environment at 35-37°C for 48 hours.

5. Interpretation:

- The MIC is the lowest concentration of this compound that shows no visible turbidity.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Anaerobic Susceptibility Testing

The following diagram illustrates the general workflow for determining the MIC of this compound against anaerobic bacteria using either the agar dilution or broth microdilution method.

Caption: Workflow for Anaerobic Susceptibility Testing.

Mechanism of Action of this compound

This compound's bactericidal activity is a result of its interaction with essential bacterial enzymes, leading to the disruption of DNA replication and repair.

Caption: this compound's Mechanism of Action.

Conclusion

This compound demonstrates variable activity against anaerobic bacteria. While some species, particularly within the Bacteroides fragilis group and certain Gram-positive anaerobic cocci, show susceptibility, resistance is a significant concern, especially among Clostridium species. The effectiveness of this compound against specific anaerobic pathogens cannot be reliably predicted and should be confirmed through standardized susceptibility testing methods such as agar dilution or broth microdilution. Continuous surveillance of this compound's activity against anaerobic clinical isolates is crucial to guide appropriate therapeutic use and mitigate the spread of resistance.

References

- 1. Agar dilution - Wikipedia [en.wikipedia.org]

- 2. Prevalence and antibiotic susceptibility of Bacteroides fragilis group isolated from stool samples in North Lebanon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prevalence of Antimicrobial Resistance among Clinical Isolates of Bacteroides fragilis Group in Canada in 2010-2011: CANWARD Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotic Susceptibility and Resistance Genes in Oral Clinical Isolates of Prevotella intermedia, Prevotella nigrescens, and Prevotella melaninogenica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. In vitro antimicrobial activity and susceptibility testing of this compound. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial Susceptibility of Clinical Isolates of Bacteroides fragilis Group Organisms Recovered from 2009 to 2012 in a Korean Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Characterizations of Clinical Isolates of Clostridium difficile by Toxin Genotypes and by Susceptibility to 12 Antimicrobial Agents, Including Fidaxomicin (OPT-80) and Rifaximin: a Multicenter Study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility of Clostridium perfringens isolated from piglets with or without diarrhea in Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. Clinical Differences in Patients Infected with Fusobacterium and Antimicrobial Susceptibility of Fusobacterium Isolates Recovered at a Tertiary-Care Hospital in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Peptostreptococcus Infection Medication: Antimicrobials [emedicine.medscape.com]

- 18. Antimicrobial Susceptibilities of Peptostreptococcus anaerobius and the Newly Described Peptostreptococcus stomatis Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. New CLSI Standard for Detection of Anaerobes [rapidmicrobiology.com]

- 21. Methods for susceptibility testing of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antibiotic susceptibility testing of anaerobic bacteria by broth microdilution method using the MICRONAUT-S Anaerobes MIC plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. In Vitro Susceptibilities of the Bacteroides fragilis Group Species: Change in Isolation Rates Significantly Affects Overall Susceptibility Data - PMC [pmc.ncbi.nlm.nih.gov]

Ofloxacin's Impact on Bacterial Transcription and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185), a synthetic fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting essential enzymes involved in bacterial DNA replication and maintenance.[1][2] This guide provides a detailed examination of the molecular mechanisms through which this compound disrupts bacterial transcription and triggers DNA repair pathways, primarily the SOS response. We will explore its inhibitory action on DNA gyrase and topoisomerase IV, present quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows involved.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound's primary mode of action involves the inhibition of two critical bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] These enzymes are vital for managing DNA topology, a process crucial for DNA replication, transcription, repair, and recombination.[1][5]

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a necessary step to relieve the torsional stress that builds up during the unwinding of the DNA helix for replication and transcription.[2][4] this compound binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[4] This leads to the formation of stable, covalent enzyme-DNA complexes.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[4][6] this compound's inhibition of topoisomerase IV prevents the proper segregation of replicated DNA, ultimately halting cell division.[3]

The trapping of these enzyme-DNA complexes by this compound results in double-strand DNA breaks.[6][7] This accumulation of DNA damage is a potent trigger for a cascade of cellular responses, leading to the inhibition of DNA replication and transcription, and ultimately, bacterial cell death.[1][4] In Gram-negative bacteria like E. coli, DNA gyrase is often the primary target, while in many Gram-positive bacteria, topoisomerase IV is the preferential target.[6][8]

Disruption of Bacterial Transcription

While this compound is a direct inhibitor of DNA replication, its impact on transcription is a critical secondary effect. The superhelical state of bacterial DNA, maintained by DNA gyrase, is essential for the efficient initiation and progression of transcription.

By inhibiting DNA gyrase, this compound prevents the introduction of negative supercoils.[1] This alteration in DNA topology can hinder the binding of RNA polymerase to promoter regions and impede the movement of the transcription bubble along the DNA template. The resulting stalled transcription complexes, coupled with the accumulation of DNA double-strand breaks, contribute significantly to the bactericidal activity of the drug.[5]

Induction of the SOS DNA Repair Mechanism

The extensive DNA damage caused by this compound potently induces the bacterial SOS response, a complex regulatory network that controls DNA repair and mutagenesis.[9][10] The SOS response is a crucial survival strategy for bacteria facing genotoxic stress.[11]

The key steps in the induction of the SOS response are as follows:

-

Sensing DNA Damage: The double-strand breaks generated by this compound-trapped topoisomerases lead to the formation of single-stranded DNA (ssDNA) regions.[12][13]

-

RecA Activation: The RecA protein polymerizes on these ssDNA fragments, forming a nucleoprotein filament (RecA*).[12][13] This activated form of RecA acts as a coprotease.

-

LexA Cleavage: The RecA* filament facilitates the autocatalytic cleavage of the LexA repressor protein.[12] In its intact form, LexA binds to specific DNA sequences known as "SOS boxes" in the promoter regions of over 40 genes, repressing their transcription.[14]

-

Derepression of SOS Genes: The cleavage of LexA leads to its dissociation from the SOS boxes, thereby derepressing the expression of the SOS regulon.[11] This includes genes involved in DNA repair (e.g., recA, uvrA, uvrB), translesion synthesis (e.g., umuC, umuD), and cell division inhibition (e.g., sfiA).[12][13]

Interestingly, the SOS response can have a dual effect. While it attempts to repair the DNA damage, the error-prone nature of some SOS-induced DNA polymerases (like Pol V) can lead to an increased mutation rate, which is a mechanism for the development of antibiotic resistance.[10][11] Furthermore, the SOS response has been shown to be a key factor in the formation of "persister" cells, a subpopulation of bacteria that exhibit high tolerance to antibiotics.[9][10] In E. coli, treatment with fluoroquinolones like ciprthis compound (B1669076) and this compound has been shown to increase the expression of recA.[15]

Quantitative Data Summary

The efficacy of this compound can be quantified by its inhibitory concentrations against its target enzymes and its minimum inhibitory concentrations (MICs) against various bacterial strains.

| Compound | Target Enzyme | Organism | IC50 (µg/mL) | Reference |

| (-)-Ofloxacin | DNA Gyrase | Escherichia coli | 0.78 | [16] |

| (+/-)-Ofloxacin (racemic) | DNA Gyrase | Escherichia coli | 0.98 | [16] |

| (+)-Ofloxacin | DNA Gyrase | Escherichia coli | 7.24 | [16] |

| This compound (racemic) | DNA Gyrase | Escherichia coli | 6.20 | [17] |

| Levthis compound | DNA Gyrase | Escherichia coli | 2.50 | [17] |

| Ciprthis compound | DNA Gyrase | Escherichia coli | 1.15 | [16] |

| Norfloxacin | DNA Gyrase | Escherichia coli | 0.78 | [16] |

| Levthis compound | DNA Gyrase | Enterococcus faecalis | 28.1 | [18] |

| Levthis compound | Topoisomerase IV | Enterococcus faecalis | 8.49 | [18] |

Table 1: 50% Inhibitory Concentrations (IC50) of this compound and other Fluoroquinolones against DNA Gyrase and Topoisomerase IV.

| Compound | Organism | MIC (µg/mL) | Reference |

| (-)-Ofloxacin | Micrococcus luteus ATCC 4698 | 0.78 | [19] |

| (+/-)-Ofloxacin (racemic) | Micrococcus luteus ATCC 4698 | 1.56 | [19] |

| (+)-Ofloxacin | Micrococcus luteus ATCC 4698 | 200 | [19] |

| This compound | Escherichia coli MG1655 | 0.07 | [15] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against select bacteria.